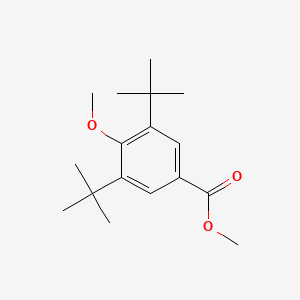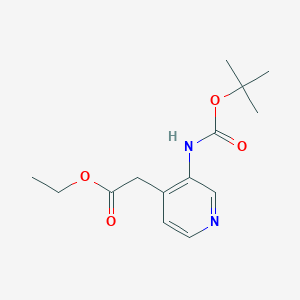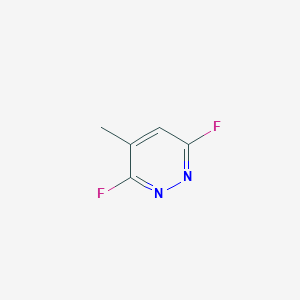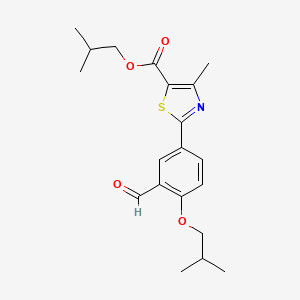![molecular formula C14H15ClN2O4 B12095271 4-[4-[5-(Chloromethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]morpholin-3-one](/img/structure/B12095271.png)
4-[4-[5-(Chloromethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]morpholin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-[5-(Chloromethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]morpholin-3-one is a complex organic compound with the molecular formula C14H15ClN2O4. This compound is notable for its unique structure, which includes both an oxazolidinone and a morpholine ring. It has garnered significant interest in the fields of medicinal chemistry and pharmaceuticals due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[5-(Chloromethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]morpholin-3-one typically involves multiple steps. One common method starts with the reaction of ®-epichlorohydrin with bromobenzene, followed by a Goldberg coupling reaction. This method is efficient and yields the desired product in a relatively high overall yield .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The key steps in the industrial process include the formation of the oxazolidinone ring and the subsequent introduction of the chloromethyl group .
Chemical Reactions Analysis
Types of Reactions
4-[4-[5-(Chloromethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]morpholin-3-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form oxazolidinone derivatives or reduction to modify the morpholine ring.
Common Reagents and Conditions
Common reagents used in these reactions include n-BuLi for deprotonation, N,N’-carbonyldiimidazole for ring closure, and various nucleophiles for substitution reactions. Typical conditions involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted oxazolidinones and morpholine derivatives, which can be further modified for specific applications .
Scientific Research Applications
4-[4-[5-(Chloromethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]morpholin-3-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, particularly as an antithrombotic agent.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-[4-[5-(Chloromethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]morpholin-3-one involves its interaction with specific molecular targets. In medicinal applications, it acts as an inhibitor of Factor Xa, a key enzyme in the coagulation cascade. This inhibition prevents the formation of blood clots, making it a potential antithrombotic agent . The compound’s unique structure allows it to bind effectively to its target, disrupting the normal enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
Rivaroxaban: Another oxazolidinone derivative with antithrombotic properties.
Apixaban: A structurally similar compound used as an anticoagulant.
Edoxaban: Shares a similar mechanism of action as a Factor Xa inhibitor.
Uniqueness
4-[4-[5-(Chloromethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]morpholin-3-one is unique due to its specific combination of an oxazolidinone and a morpholine ring. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H15ClN2O4 |
|---|---|
Molecular Weight |
310.73 g/mol |
IUPAC Name |
4-[4-[5-(chloromethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]morpholin-3-one |
InChI |
InChI=1S/C14H15ClN2O4/c15-7-12-8-17(14(19)21-12)11-3-1-10(2-4-11)16-5-6-20-9-13(16)18/h1-4,12H,5-9H2 |
InChI Key |
RWHUDXCAEUKLPH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(9H-fluoren-9-ylmethoxy)carbonyl]thiomorpholine-3-carboxylic acid](/img/structure/B12095207.png)



![2-Fluoro-6-O-[2-(4-nitrophenyl)ethyl]inosine](/img/structure/B12095214.png)



![3-(Bicyclo[2.2.1]heptan-2-YL)prop-2-ynoic acid](/img/structure/B12095247.png)



